molecular formula C19H15FN2O4 B583823 Flumioxazin-13C3 CAS No. 1346604-88-3

Flumioxazin-13C3

Cat. No.: B583823
CAS No.: 1346604-88-3
M. Wt: 357.31 g/mol
InChI Key: FOUWCSDKDDHKQP-BTCZPRMESA-N
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Description

Flumioxazin-13C3 is a labeled herbicide used primarily for agricultural purposes. It is a derivative of flumioxazin, a N-phenyl phthalimide compound that inhibits protoporphyrinogen oxidase, an enzyme crucial for chlorophyll production in plants. This inhibition leads to the accumulation of protoporphyrin IX, causing oxidative damage and ultimately plant death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of flumioxazin involves multiple steps, starting from m-fluorophenol. The process includes fluorine hydrolysis, nitration, cyclization, propynylation, and phthalic anhydride acylation . The labeled version, Flumioxazin-13C3, follows a similar synthetic route but incorporates carbon-13 isotopes at specific positions to facilitate tracking and analysis in various studies.

Industrial Production Methods: Industrial production of flumioxazin involves large-scale chemical synthesis with stringent control over reaction conditions to ensure high yield and purity. The process typically includes the use of specialized reactors and purification systems to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Flumioxazin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Flumioxazin-13C3 is used extensively in scientific research due to its labeled carbon-13 isotopes, which allow for precise tracking and analysis. Its applications include:

Mechanism of Action

Flumioxazin-13C3 exerts its effects by inhibiting protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX. This accumulation causes oxidative stress, resulting in lipid peroxidation, membrane damage, and ultimately cell death. The molecular targets include the chloroplasts in plant cells, where the inhibition of protoporphyrinogen oxidase disrupts chlorophyll synthesis .

Comparison with Similar Compounds

Uniqueness: Flumioxazin-13C3 is unique due to its labeled carbon-13 isotopes, which provide enhanced capabilities for tracking and analysis in scientific studies. This feature distinguishes it from other similar herbicides and makes it particularly valuable for research purposes .

Properties

{ "Design of Synthesis Pathway": "The synthesis of Flumioxazin-13C3 involves the introduction of three 13C isotopes into the molecule. This can be achieved by using 13C labeled starting materials and/or incorporating 13C labeled reagents in the reaction steps. One possible synthesis pathway is as follows:", "Starting Materials": [ "3,5-dibromo-4-hydroxybenzonitrile-13C3", "4-chloro-2-fluoro-5-(trifluoromethyl)pyridine", "sodium hydride", "trimethylsilyl azide", "palladium(II) acetate", "triphenylphosphine", "copper(I) iodide", "sodium ascorbate", "potassium carbonate", "acetic acid", "methanol" ], "Reaction": [ "Step 1: 3,5-dibromo-4-hydroxybenzonitrile-13C3 is reacted with sodium hydride in DMF to form the corresponding phenoxide.", "Step 2: The phenoxide is then reacted with trimethylsilyl azide in the presence of copper(I) iodide and triphenylphosphine to form the corresponding azide.", "Step 3: The azide is then reduced with palladium(II) acetate and sodium ascorbate to form the corresponding amine.", "Step 4: 4-chloro-2-fluoro-5-(trifluoromethyl)pyridine is reacted with potassium carbonate in DMF to form the corresponding pyridine-2,5-diol.", "Step 5: The amine from Step 3 is then reacted with the pyridine-2,5-diol from Step 4 in the presence of acetic acid to form Flumioxazin-13C3.", "Step 6: Flumioxazin-13C3 is then purified and isolated using standard techniques such as column chromatography and recrystallization." ] }

CAS No.

1346604-88-3

Molecular Formula

C19H15FN2O4

Molecular Weight

357.31 g/mol

IUPAC Name

2-(7-fluoro-3-oxo-4-(1,2,3-13C3)prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,8-9H,3-7,10H2/i1+1,2+1,7+1

InChI Key

FOUWCSDKDDHKQP-BTCZPRMESA-N

Isomeric SMILES

[13CH]#[13C][13CH2]N1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F

SMILES

C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F

Canonical SMILES

C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F

Synonyms

2-[7-Fluoro-3,4-dihydro-3-oxo-4-(2-propyn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione-13C3;  Flumizin-13C3;  Guillotine-13C3;  Pledge-13C3; 

Origin of Product

United States

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